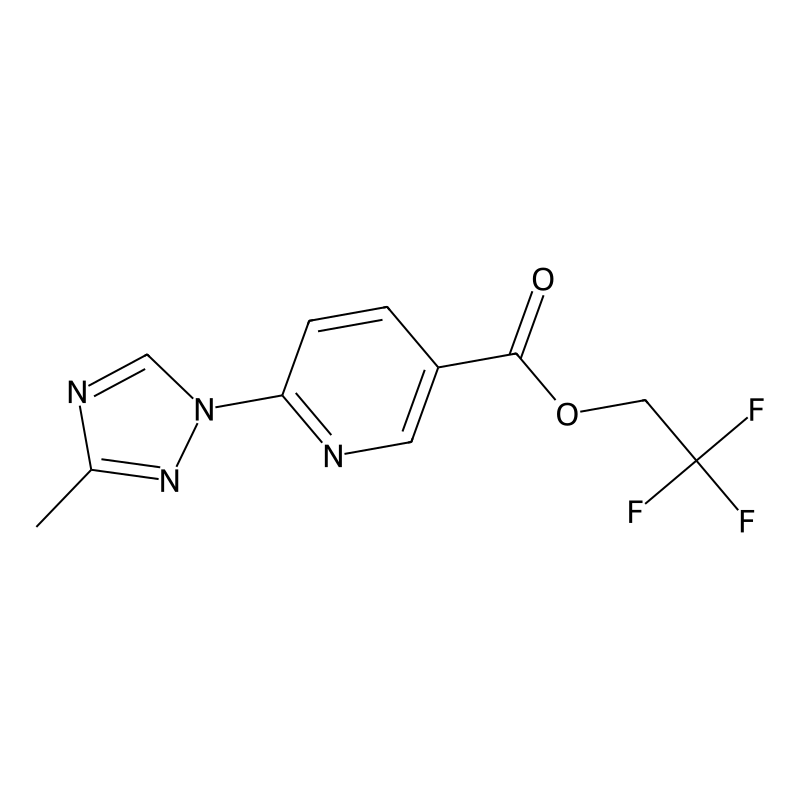2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
Catalog No.
S3422893
CAS No.
400081-97-2
M.F
C11H9F3N4O2
M. Wt
286.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
400081-97-2
Product Name
2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
IUPAC Name
2,2,2-trifluoroethyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate
Molecular Formula
C11H9F3N4O2
Molecular Weight
286.21 g/mol
InChI
InChI=1S/C11H9F3N4O2/c1-7-16-6-18(17-7)9-3-2-8(4-15-9)10(19)20-5-11(12,13)14/h2-4,6H,5H2,1H3
InChI Key
ORYIMOXFIZNOEE-UHFFFAOYSA-N
SMILES
CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OCC(F)(F)F
Canonical SMILES
CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OCC(F)(F)F
2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a ketone that is widely researched in various fields of science and industry. This compound is a potent inhibitor of the enzyme termed COX-2 or cyclooxygenase-2. The inhibition of this enzyme leads to the reduction of inflammation and pain, making 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate a promising drug candidate for treating various inflammatory-related diseases.
2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is synthesized as a white solid that has a molecular formula of C13H11F3N4O2. It is classified as a ketone since it contains a carbonyl group. This compound has a triazolyl and nicotinate ring system that plays a significant role in its pharmacological activity.
2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has a melting point of 160–162°C and a boiling point of 413.8°C at 760 mmHg. It is insoluble in water and soluble in DMSO and methanol. This compound is highly stable and shows no degradation when stored at room temperature for extended periods.
The structure of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is shown below:
The structure of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is shown below:
2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate can be synthesized through a multistep process. The first step involves the formation of the nicotinyl hydrazide, which is then condensed with ethyl trifluoroacetate and chloroacetyl chloride to form the desired product. The product can be purified through column chromatography, and its purity can be confirmed through mass spectrometry and NMR spectroscopy.
The purity and identity of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate can be determined through various analytical methods. Mass spectrometry and NMR spectroscopy can confirm the purity and identity of the compound. High-performance liquid chromatography (HPLC) can be used to determine the purity of the compound in a given sample.
2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate shows potent anti-inflammatory effects through the inhibition of COX-2. This compound has shown promising results as a potential drug for the treatment of various inflammatory-related diseases, including arthritis, asthma, and cancer.
Studies have shown that 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is relatively safe and non-toxic. However, further studies are required to determine the long-term safety of this compound.
2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has been used in various scientific experiments. It has been used as a tool compound to investigate the role of COX-2 in inflammation and pain. It has also been used in several in vitro and in vivo studies to investigate its potential as a drug candidate for treating inflammatory-related diseases.
Current research on 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is primarily focused on its potential as a drug for the treatment of inflammatory-related diseases. Further research is required to determine the full pharmacological profile of this compound and its potential side effects.
2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has significant implications in various fields of research and industry. It has the potential to be used as a drug for the treatment of various inflammatory-related diseases, including arthritis and cancer. It also has the potential to be used as a tool compound in the investigation of the role of COX-2 in inflammation and pain.
Some limitations of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate include its relatively low solubility and potential long-term side effects. Future research should focus on improving the solubility of this compound and determining its long-term safety in clinical trials.
1. Investigating the efficacy of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate in the treatment of asthma.
2. Determining the potential of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a drug for the treatment of cancer.
3. Developing more efficient synthetic routes for 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate.
4. Investigating the potential of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a tool compound in drug discovery.
5. Developing new analytical methods for the determination of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate in various matrices.
6. Investigating the potential use of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate in the treatment of neuroinflammation.
7. Determining the potential of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a drug for the treatment of ocular inflammatory diseases.
8. Investigating the potential of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a drug for the treatment of inflammatory bowel disease.
9. Developing new formulations of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate to improve its solubility.
10. Investigating the potential use of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a drug for the treatment of cardiovascular disease.
2. Determining the potential of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a drug for the treatment of cancer.
3. Developing more efficient synthetic routes for 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate.
4. Investigating the potential of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a tool compound in drug discovery.
5. Developing new analytical methods for the determination of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate in various matrices.
6. Investigating the potential use of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate in the treatment of neuroinflammation.
7. Determining the potential of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a drug for the treatment of ocular inflammatory diseases.
8. Investigating the potential of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a drug for the treatment of inflammatory bowel disease.
9. Developing new formulations of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate to improve its solubility.
10. Investigating the potential use of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a drug for the treatment of cardiovascular disease.
XLogP3
2.3
Dates
Last modified: 04-15-2024
Explore Compound Types
Get ideal chemicals from 750K+ compounds








